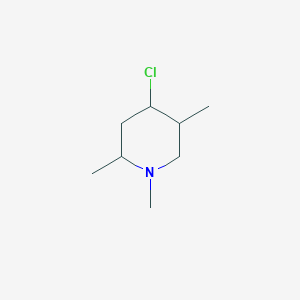
4-Chloro-1,2,5-trimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,2,5-trimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and one chlorine atom attached to the piperidine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2,5-trimethylpiperidine can be achieved through several methods. One common approach involves the chlorination of 1,2,5-trimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,2,5-trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1,2,5-Trimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-1,2,5-trimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidines.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,2,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-methylpiperidine
- 4-Chloro-2,6-dimethylpiperidine
- 4-Chloro-1,2,6-trimethylpiperidine
Uniqueness
4-Chloro-1,2,5-trimethylpiperidine is unique due to the specific positioning of its methyl groups and chlorine atom, which can affect its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
67766-36-3 |
|---|---|
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
4-chloro-1,2,5-trimethylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
GZMOKERKQZDDEH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















